molecular formula C23H36O5 B15354954 (RS)-20,22-Dihydrodigoxigenin

(RS)-20,22-Dihydrodigoxigenin

Cat. No.: B15354954
M. Wt: 392.5 g/mol
InChI Key: MWPLZPAHTHIKQB-TYQBGLJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-20,22-Dihydrodigoxigenin is a cardenolide-type cardiac glycoside, a class of natural steroids recognized for their diverse pharmacological properties and significant research value beyond their historical use in cardiology . As a research compound, it is identified as a key metabolite in the medicinal plant Digitalis purpurea (foxglove), a known source of valuable cardenolides . This compound serves as a critical tool for scientists investigating the multifaceted mechanisms of cardiac glycosides, which have garnered renewed interest for their potential in oncology, immunology, and neurobiology . In cancer research, cardiac glycosides like this compound are studied for their ability to induce multiple forms of regulated cell death, including apoptosis, ferroptosis, and pyroptosis . They exhibit selective cytotoxicity toward stressed or malignant cells and are explored for their role in inhibiting angiogenesis, epithelial-mesenchymal transition, and cell cycle progression . The primary molecular target of cardenolides is the Na+/K+-ATPase (NKA) pump . Binding to NKA does not just inhibit ion transport; it also initiates key signal transduction cascades, such as Src/Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, which regulate essential cellular functions like proliferation, differentiation, and inflammatory responses . Furthermore, research indicates that cardiac glycosides can modulate the activity of crucial transcription factors such as NF-κB, STAT3, and HIF-1α, which are often dysregulated in cancer . Beyond oncology, the research applications of this compound extend to immunology, where cardiac glycosides are investigated for their role in regulating Th17 differentiation via RORγ signaling . Emerging evidence also points to potential neuroprotective effects, with studies suggesting that these compounds can modulate neuroinflammation, support synaptic plasticity, and improve cognitive function in models of neurological diseases . The compound can be detected and analyzed in complex biological matrices using advanced metabolomic techniques such as UPLC-ESI-QTOF-MS, underscoring its relevance in modern phytochemical and pharmacological research . This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C23H36O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h13-19,24-25,27H,3-12H2,1-2H3/t13?,14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1

InChI Key

MWPLZPAHTHIKQB-TYQBGLJKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O

Origin of Product

United States

Biosynthesis, Chemical Synthesis, and Biotransformation of Rs 20,22 Dihydrodigoxigenin

Plant Biosynthesis of Cardenolides Leading to Dihydrodigoxigenin Precursors

The biosynthesis of cardenolides like digoxigenin (B1670575), the direct precursor to (RS)-20,22-dihydrodigoxigenin, is a complex multi-step process occurring in certain plant families, most notably in the foxglove plant (Digitalis spp.). This pathway begins with common sterols and involves a series of enzymatic modifications to produce the final cardenolide aglycones.

A pivotal and rate-limiting step in the biosynthesis of cardenolides is the conversion of sterols into pregnenolone (B344588), which serves as the foundational precursor for all steroid hormones and cardenolides in these plants. biorxiv.orgmpg.de This critical side-chain cleavage reaction is catalyzed by a specific family of cytochrome P450 enzymes, namely the CYP87A family. nih.govresearchgate.net

Research has identified two enzymes from the CYP87A subfamily, DpCYP87A106 from Digitalis purpurea and CpCYP87A103 from Calotropis procera, that initiate cardenolide formation. researchgate.netresearchgate.net These enzymes exhibit a degree of promiscuity, acting on both cholesterol and common phytosterols (B1254722) like campesterol (B1663852) and β-sitosterol to produce pregnenolone. nih.govresearchgate.netresearchgate.net This discovery was significant as it clarified that the cardenolide pathway is not exclusively derived from cholesterol as once thought. biorxiv.org

The functional importance of these enzymes has been demonstrated through several experiments. Overexpression of CYP87A enzymes in model plants like Arabidopsis thaliana led to the accumulation of pregnenolone. mpg.denih.govmpg.de Conversely, silencing the CYP87A gene in D. purpurea resulted in a significant reduction in both pregnenolone and downstream cardenolides, confirming its essential role as the entry point to the pathway. mpg.denih.gov Phylogenetic analysis suggests that the specific CYP87A enzymes involved in cardenolide synthesis likely arose from gene duplication and neofunctionalization, distinguishing them from their mammalian counterparts. researchgate.netnih.gov

Following the initial production of pregnenolone, the metabolic pathway toward cardenolides involves a sequence of enzymatic modifications to the steroid core. researchgate.netnih.gov While not all steps have been fully elucidated, key enzymatic reactions have been identified, primarily through studies in Digitalis and Erysimum species. researchgate.netnih.gov

From pregnenolone, the pathway proceeds through intermediates such as progesterone (B1679170). numberanalytics.com Two crucial enzymes that have been extensively characterized are 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR). researchgate.netnih.govnih.gov 3β-HSD catalyzes the conversion of pregnenolone to progesterone. Subsequently, P5βR is responsible for the stereospecific reduction of progesterone to 5β-pregnanedione, which establishes the characteristic cis-fusion of the A and B rings of the steroid nucleus found in many cardenolides. nih.gov The pathway continues with further hydroxylations and modifications to form the final aglycone, such as digitoxigenin (B1670572) or digoxigenin. researchgate.netthieme-connect.com

The vast diversity of cardenolides found in nature is generated by variations in the hydroxylation patterns on the steroid nucleus and by the attachment of different sugar moieties at the C3 position. researchgate.net Digoxigenin, the precursor to the title compound, is characterized by hydroxyl groups at the 3β, 12β, and 14β positions. nih.gov

EnzymeFunction in Cardenolide BiosynthesisPlant Source(s)Reference(s)
CYP87A FamilyCatalyzes the conversion of sterols (cholesterol, phytosterols) to pregnenolone, the committed step.Digitalis purpurea, Calotropis procera mpg.de, nih.gov, mpg.de
3β-hydroxysteroid dehydrogenase (3β-HSD)Converts pregnenolone to progesterone.Digitalis lanata, Erysimum cheiranthoides nih.gov, nih.gov
Progesterone 5β-reductase (P5βR)Catalyzes the stereospecific reduction of progesterone, leading to the A/B cis-ring fusion.Digitalis lanata, Erysimum cheiranthoides nih.gov, researchgate.net

The commercial demand for medicinal cardenolides has driven extensive research into in vitro plant cell culture systems as an alternative to agricultural cultivation. researchgate.net These biotechnological approaches offer the potential for large-scale, controlled production of specific compounds, independent of geographic and climatic constraints. researchgate.net

Various culture types, including callus, suspension, and organ cultures (e.g., shoot cultures), of Digitalis species have been established. nih.govnih.gov Early studies confirmed that Digitalis tissues cultured in vitro could indeed biosynthesize cardiac glycosides. researchgate.net However, undifferentiated callus and cell suspension cultures often show low or unstable production of these secondary metabolites, with yields sometimes diminishing over successive subcultures. nih.gov

To overcome these limitations, researchers have employed strategies such as elicitation and precursor feeding. researchgate.netnih.gov

Elicitation : The application of biotic (e.g., fungal extracts like Aspergillus niger) or abiotic (e.g., salts like KCl, or signaling molecules like salicylic (B10762653) acid) elicitors can stimulate the plant's defense response, leading to an increase in cardenolide accumulation. nih.govoup.com

Precursor Feeding : Supplying the culture medium with biosynthetic precursors such as cholesterol, squalene, or progesterone has been shown to significantly enhance the yield of specific cardenolides. nih.gov For instance, feeding progesterone to D. purpurea shoot cultures boosted the production of digitoxin (B75463) and digoxin (B3395198) by several fold. nih.gov

Shoot-forming cultures have generally been found to accumulate higher levels of cardenolides compared to undifferentiated callus, linking production to a degree of cellular differentiation. nih.gov Furthermore, biotransformation processes using Digitalis cell cultures have been successfully developed, such as the conversion of β-methyldigitoxin into the more valuable β-methyldigoxin on a large scale. openagrar.de

Culture System/TechniquePlant SpeciesKey FindingsReference(s)
Shoot CulturesDigitalis purpureaAccumulated considerable amounts of cardenolides compared to undifferentiated calli. nih.gov
Precursor Feeding (Progesterone)Digitalis purpureaEnhanced digitoxin and digoxin accumulation by 9.1- and 11.9-fold, respectively. nih.gov
Elicitation (KCl, Fungal Extract)Digitalis purpureaProved highly effective for increasing cardenolide production in shoot cultures. nih.gov, researchgate.net
Cell Suspension Culture (Biotransformation)Digitalis lanataSuccessfully used for the large-scale (200 L) conversion of β-methyldigitoxin to β-methyldigoxin. openagrar.de

Chemical Synthesis Methodologies for this compound

The laboratory synthesis of complex natural products like this compound and its analogs is a significant challenge in organic chemistry. The approaches can be broadly categorized into semi-synthesis, starting from readily available natural compounds, and total synthesis, building the molecule from simple chemical precursors.

Given the structural complexity of the cardenolide steroid core, semi-synthesis from other more abundant steroids is often a more practical approach than total synthesis. An efficient semi-synthesis of (+)-digitoxigenin, a close analog of digoxigenin, has been achieved from androstenedione (B190577) in nine steps. thieme-connect.deresearchgate.net Key steps in this synthesis included a Saegusa–Ito oxidation to create an unsaturated ketone intermediate, a direct C14β-hydroxylation, and a Stille cross-coupling reaction to install the butenolide ring. thieme-connect.de Such strategies provide a modular route that could be adapted for the synthesis of diverse cardenolides and their derivatives. thieme-connect.de

Total synthesis, while more arduous, offers greater flexibility for creating structural analogs not accessible through semi-synthesis. nih.govnih.gov The total synthesis of (+)-digitoxigenin has been reported, highlighting the formidable challenge of assembling the polycyclic steroid skeleton with precise stereochemical control. thieme-connect.de Divergent synthetic strategies are particularly valuable, allowing for the creation of a library of related compounds from a common intermediate for further study. nih.gov The synthesis of this compound itself would likely involve the synthesis of its precursor, digoxigenin, followed by the non-stereoselective reduction of the C20-C22 double bond in the butenolide ring.

A critical feature of cardenolides is the unsaturated γ-lactone (butenolide) ring attached at C17. In this compound, this ring is a saturated γ-butyrolactone. The synthesis of this five-membered ring with correct stereochemistry is a key challenge. acs.org

The development of asymmetric catalysis has provided powerful tools for the enantioselective synthesis of butenolides and butyrolactones. nih.govacs.org Methods such as catalytic enantioselective vinylogous aldol (B89426) reactions, using chiral Lewis acids or organocatalysts, allow for the introduction of stereocenters with a high degree of control. nih.govrug.nl For instance, the reaction of a silyloxyfuran with an aldehyde can be controlled to produce specific stereoisomers of the resulting γ-butenolide. nih.gov

In the context of this compound, the "(RS)" designation implies that the reduction of the C20-C22 double bond of a digoxigenin precursor occurs without stereocontrol, leading to a mixture of diastereomers at these two centers. Alternatively, a synthetic route might build the saturated lactone ring in a non-stereoselective manner. Achieving a specific stereoisomer (e.g., 20R, 22R) would require a stereoselective reduction method or an asymmetric synthesis strategy specifically designed to control the stereochemistry at the C20 and C22 positions of the butyrolactone ring. nih.govacs.org Catalyst control, where the chirality of the catalyst dictates the stereochemical outcome regardless of existing stereocenters in the substrate, is a powerful principle in such syntheses. nih.gov

Microbial and Enzymatic Biotransformation of Digoxin and Digoxigenin to this compound

The biotransformation of the cardiac glycoside digoxin into its reduced and cardioinactive metabolite, this compound, also known as dihydrodigoxin (B148489), is a significant area of research in pharmacomicrobiology. This conversion is primarily mediated by the metabolic activity of specific bacteria residing in the human gut, which can lead to considerable inter-individual variations in drug response. oup.com The process involves the reduction of the α,β-unsaturated lactone ring of the parent compound, a structural change that significantly diminishes its affinity for the Na+/K+ ATPase in cardiac myocytes, the target responsible for its therapeutic effect. nih.govtandfonline.com

Gut Microbiota-Mediated Reduction of Cardiac Glycosides

The inactivation of digoxin through metabolic conversion to dihydrodigoxin is a well-established phenomenon attributed to the gut microbiota. nih.govahajournals.org As early as the 1980s, research demonstrated that this conversion occurs within the gastrointestinal tract and results in cardioinactive metabolites. nih.govdntb.gov.ua In approximately 10% of patients, a substantial portion of orally administered digoxin is converted to these inactive forms, which can limit the drug's therapeutic efficacy. oup.comahajournals.org The primary site of this metabolic activity is the colon, where a dense population of anaerobic bacteria resides. nih.gov

Initial investigations proposed that the saturation of the lactone ring was catalyzed by the gut microbiome after observing drug inactivation in ex vivo incubations with human and rat fecal samples. nih.gov Subsequent studies confirmed this hypothesis, showing that co-administration of broad-spectrum antibiotics to individuals who were known to excrete dihydrodigoxin led to an increase in their serum digoxin levels. oup.comtandfonline.com This highlighted the direct role of gut bacteria in this metabolic pathway. tandfonline.com The formation of these reduced products, collectively referred to as "digoxin reduction products" (DRPs), including dihydrodigoxin and dihydrodigoxigenin, is a key factor in the variable patient response to digoxin therapy. oup.comtandfonline.com

Key FindingDescriptionReferences
Metabolic InactivationThe gut microbiota can convert digoxin into cardioinactive metabolites, primarily dihydrodigoxin. nih.govahajournals.orgnih.gov
Site of MetabolismThe reduction of digoxin occurs within the gastrointestinal tract, specifically the colon. nih.govdntb.gov.ua
Mechanism of InactivationThe α,β-unsaturated lactone ring of digoxin is reduced (saturated), which decreases its affinity for the Na+/K+ ATPase. nih.govtandfonline.com
Clinical ImplicationThis biotransformation can lead to lower bioavailability and reduced therapeutic efficacy of digoxin in a subset of patients. oup.comahajournals.org
EvidenceStudies involving antibiotic administration showed increased serum digoxin levels, confirming the role of gut bacteria. oup.comtandfonline.com

Enzymatic Transformations in Preclinical Models and Isolated Systems

The biotransformation of digoxin has been extensively studied in various preclinical and in vitro settings, providing detailed insights into the reaction. Early in vitro studies using pure cultures of Eubacterium lentum (now Eggerthella lenta) confirmed its ability to quantitatively convert digoxin to its reduced metabolites. nih.gov A key finding from these studies was the stereospecificity of the reduction. The enzymatic process mediated by E. lentum almost exclusively forms the 20R-dihydrodigoxin epimer, in contrast to chemical catalytic hydrogenation which produces a mixture of 20R and 20S epimers. nih.gov

Furthermore, these isolated systems demonstrated that E. lentum does not hydrolyze the digitoxose (B191001) sugars from the steroid core of digoxin. However, when presented with synthetically prepared sugar-hydrolyzed metabolites such as digoxigenin, digoxigenin monodigitoxoside, and digoxigenin bisdigitoxoside, the bacterium was capable of reducing them to their corresponding dihydro metabolites. nih.gov This indicates that the reductase enzyme acts specifically on the lactone ring, irrespective of the sugar moieties. nih.gov

Gnotobiotic mouse models colonized with E. lenta have also been instrumental in studying this biotransformation in a controlled in vivo environment. nih.govnih.gov These studies revealed that host diet can influence the rate of microbial drug metabolism. nih.gov Specifically, it was found that increasing dietary protein, and the amino acid arginine, could significantly limit the microbial inactivation of digoxin. nih.govtandfonline.com Arginine appears to repress the expression of the cgr operon, thereby inhibiting the reduction of digoxin. tandfonline.comescholarship.org

Model/SystemKey Research FindingReferences
In Vitro Cultures of E. lentumDemonstrated the quantitative and stereospecific reduction of digoxin to 20R-dihydrodigoxin. nih.gov
In Vitro Cultures of E. lentumShowed the reduction of digoxin's sugar-hydrolyzed metabolites (e.g., digoxigenin), indicating the enzyme's specificity for the lactone ring. nih.gov
Gnotobiotic Mouse ModelsConfirmed that E. lenta is responsible for digoxin inactivation in a live host system. nih.govnih.gov
Gnotobiotic Mouse ModelsRevealed that increased dietary protein intake can decrease the rate of microbial digoxin inactivation. nih.gov
Molecular StudiesIdentified that arginine inhibits digoxin reduction by repressing the expression of the cardiac glycoside reductase (cgr) operon. tandfonline.comtandfonline.comescholarship.org

Stereochemistry and Conformational Analysis of 20,22 Dihydrodigoxigenin Epimers

Determination of C-20 Configuration in Dihydrodigoxigenin Epimers (R and S)

The absolute configuration at the C-20 position for the major and minor epimers of 20,22-dihydrodigoxigenin (B1220272) has been established through a combination of spectroscopic and crystallographic methods. nih.gov The study of the two epimers revealed distinct properties that allowed for their definitive identification.

Circular dichroism (CD) spectroscopy was a key technique in this determination. The CD spectra indicated that the two epimers possess opposite orientations of the beta-carbon within the lactone ring. nih.gov This finding, when combined with X-ray crystallography data from a separate analysis of the minor epimer, conclusively established the C-20 configuration of the minor epimer as S and the major epimer as R. nih.gov

The dihydrodigoxin (B148489) metabolite that is formed in humans has been identified as the 20R epimer, which corresponds to the major epimer of dihydrodigoxigenin. nih.gov This was confirmed by comparing derivatized epimers of dihydrodigoxin with the known 20R and 20S epimers of derivatized dihydrodigoxigenin using chromatographic data and NMR spectroscopy. nih.gov

EpimerRelative AbundanceC-20 Absolute ConfigurationMethod of Determination
Major EpimerHigher YieldRCircular Dichroism & X-ray Crystallography nih.gov
Minor EpimerLower YieldSCircular Dichroism & X-ray Crystallography nih.gov
Table 1. Configuration of 20,22-Dihydrodigoxigenin Epimers.

Spectroscopic Analysis of Solution Conformation (e.g., Circular Dichroism, NMR Spectroscopy)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been instrumental in elucidating the solution conformation of the 20,22-dihydrodigoxigenin epimers. nih.gov These analyses reveal that the stereochemistry at C-20 dictates the preferred orientation of the attached lactone ring.

NMR spectroscopy provides detailed information about the spatial arrangement of atoms. nih.gov For the dihydrodigoxigenin epimers, NMR evidence indicates that the average lactone rotamer for the major (20R) epimer has the C-21 position situated on the C-12 side of the steroid nucleus. nih.gov Conversely, for the minor (20S) epimer, the average lactone rotamer is positioned with the C-22 atom located on the C-12 side of the steroid nucleus. nih.gov Molecular models support these findings, suggesting that these respective conformations represent the least-hindered positions for the lactone ring. nih.gov

CD spectroscopy, which is sensitive to the chiral environment of chromophores, showed that the two epimers have opposite orientations of the β-carbon of the lactone ring, corroborating the conformational differences suggested by NMR. nih.gov

Epimer (C-20 Configuration)Spectroscopic TechniqueKey Conformational Finding
Major (R)NMR SpectroscopyAverage lactone rotamer has the C-21 position located on the C-12 side of the steroid nucleus. nih.gov
Minor (S)NMR SpectroscopyAverage lactone rotamer has the C-22 position located on the C-12 side of the steroid nucleus. nih.gov
Both EpimersCircular DichroismOpposite orientations of the beta-carbon in the lactone ring, confirming distinct conformations. nih.gov
Table 2. Summary of Spectroscopic Findings on the Solution Conformation of 20,22-Dihydrodigoxigenin Epimers.

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity, as it governs the three-dimensional shape and, consequently, how the molecule interacts with biological targets like receptors and enzymes. unimi.it The distinct spatial arrangements of the (20R) and (20S) epimers of 20,22-dihydrodigoxigenin result in different molecular shapes, which can lead to significant variations in their biological recognition and activity. nih.gov

In general, for a chiral compound to elicit a biological response, it must fit into a chiral binding site on a macromolecule. The differing orientations of the lactone ring in the 20R and 20S epimers mean that they will present different surfaces for interaction. nih.gov One epimer may bind with high affinity and efficacy to a target site, while the other may bind weakly or not at all. unimi.itnih.gov

The biological significance of the C-20 stereochemistry is highlighted by metabolic studies of the parent compound, digoxin (B3395198). Research has shown that the dihydrodigoxin metabolite formed and excreted in humans is the 20R epimer. nih.gov This stereospecific outcome of metabolism underscores that biological systems can differentiate between the epimers, preferentially forming one over the other. This preference suggests that the interactions with metabolic enzymes are stereoselective and that the 20R configuration is key to the biological processing of this compound in humans.

Molecular and Cellular Mechanisms of Action of Rs 20,22 Dihydrodigoxigenin

Interaction with Na+/K+-ATPase

(RS)-20,22-Dihydrodigoxigenin, a derivative of digoxin (B3395198), exerts its effects primarily through interaction with the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This interaction leads to a cascade of intracellular events.

The binding of cardiac glycosides like this compound to Na+/K+-ATPase is a complex process influenced by the specific isoform of the α-subunit. While detailed kinetic data for this compound binding to each individual isoform (α1, α2, α3) is not extensively delineated in the provided research, the general mechanism involves the stabilization of the enzyme in a specific conformational state. The affinity of cardiac glycosides is known to differ among the α-subunit isoforms, which are expressed in a tissue-specific manner. This differential affinity is a key determinant of the tissue-specific effects of these compounds. For instance, the α2 and α3 isoforms are predominantly found in cardiac muscle, smooth muscle, and the brain, while the α1 isoform is ubiquitously expressed.

Molecular docking studies have provided insights into the binding of related compounds. For example, the parent compound, digoxin, is understood to form hydrogen bonds with specific amino acid residues on the Na+/K+-ATPase, such as Asp121, Asn122, Thr797, and Arg880. nih.gov The structural modifications in this compound, particularly the saturation of the C20-C22 double bond in the lactone ring, can alter the binding orientation and affinity compared to digoxin. nih.gov This alteration in the lactone unit can lead to a rotation of the steroid core, potentially depotentiating the binding to the Na+/K+-ATPase. nih.gov

Table 1: Key Amino Acid Residues in Digoxin Binding to Na+/K+-ATPase

Interacting Residue Type of Interaction Reference
Asp121 Hydrogen Bond nih.gov
Asn122 Hydrogen Bond nih.gov
Thr797 Hydrogen Bond nih.gov

This table outlines key amino acid residues of Na+/K+-ATPase that are proposed to interact with digoxin based on molecular docking studies. The binding of this compound is expected to involve a similar region, though with potentially altered affinity due to its structural differences.

The binding of this compound to the Na+/K+-ATPase is an allosteric interaction, meaning it binds to a site distinct from the ion-binding sites but influences the enzyme's conformation and activity. The Na+/K+-ATPase cycles through several conformational states to transport ions. The binding of cardiac glycosides stabilizes the enzyme in the E2-P state, a phosphorylated conformation with high affinity for K+ and cardiac glycosides. This stabilization inhibits the enzyme's normal catalytic cycle.

The conformational changes induced by ligand binding can be studied using techniques like tryptophan fluorescence. scispace.com The binding and release of ions and the binding of inhibitors like cardiac glycosides cause shifts in the fluorescence signal, reflecting changes in the protein's tertiary structure. scispace.com While specific studies on the conformational changes induced solely by this compound are not detailed, the general principle of cardiac glycoside action involves locking the enzyme in a conformation that is incompetent for ion transport.

The structural differences between this compound and its parent compound, digoxin, as well as other cardenolides, lead to differential effects on Na+/K+-ATPase activity. The saturation of the double bond in the lactone ring of this compound is a critical modification. This change can impact the inhibitory potency of the compound. nih.gov

For instance, studies comparing digoxin and its derivatives have shown that modifications to the lactone moiety can significantly alter cytotoxicity and Na+/K+-ATPase inhibition. nih.gov While digoxin is a known inhibitor of Na+/K+-ATPase, some of its derivatives with altered lactone units may exhibit reduced or no inhibitory activity. nih.gov This suggests that the specific stereochemistry and electronic properties of the lactone ring are crucial for effective binding and inhibition of the enzyme. The inhibitory potencies of different cardenolides can vary, and this is often linked to the specific substitutions on the steroid core and the nature of the sugar moieties.

Downstream Intracellular Signaling Cascades

The inhibition of Na+/K+-ATPase by this compound triggers a series of downstream signaling events within the cell. These cascades are initiated by the immediate consequences of enzyme inhibition, namely the alteration of ion concentrations.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration. This elevation of intracellular sodium alters the driving force for the sodium-calcium exchanger (NCX), a membrane protein that typically extrudes calcium from the cell. The reduced sodium gradient leads to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. This elevation of intracellular calcium is a central mechanism underlying the cardiotonic effects of cardiac glycosides.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides can trigger the activation of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK family includes several key kinases such as Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK. nih.gov

These pathways are activated by a variety of extracellular stimuli and regulate fundamental cellular processes like growth, differentiation, and stress responses. researchgate.net The activation of ERK1/2, JNK, and p38 can be initiated by the conformational changes in the Na+/K+-ATPase upon ligand binding, which can lead to the recruitment and activation of other signaling proteins. For example, oxidative stress, which can be influenced by alterations in cellular ion homeostasis, is a known activator of ERK, JNK, and p38 MAPK pathways. nih.gov The activation of these kinases can, in turn, phosphorylate a multitude of downstream targets, including transcription factors, leading to changes in gene expression and cellular function. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Digoxin
Sodium
Potassium

Influence on Gene Expression and Protein Synthesis in Cellular Models

Similarly, a comprehensive analysis of how this compound influences gene expression and protein synthesis in cellular models is absent from the scientific literature. Research on other cardiac glycosides has demonstrated the ability to modulate the expression of various genes, including the inhibition of interferon-β gene expression and the suppression of indoleamine 2,3-dioxygenase 1 (IDO1) expression by affecting the phosphorylation of STAT1. However, it cannot be assumed that this compound shares these specific activities without direct experimental evidence.

Exploration of Non-Na+/K+-ATPase Cellular Targets and Interactions

The exploration of cellular targets for this compound beyond the Na+/K+-ATPase pump is another area where specific research is lacking. The broader class of cardiac glycosides is known to interact with various cellular components and signaling pathways, but these interactions are often compound-specific. Identifying and validating any non-Na+/K+-ATPase targets for this compound would require dedicated investigation, which has not been reported to date.

Biological Activities in Preclinical and in Vitro Research Models

Cardiotonic Effects in Isolated Tissue and Cellular Systems

No specific data is available in the public domain regarding the positive inotropic effects of (RS)-20,22-Dihydrodigoxigenin on isolated myocardial preparations.

There is no available research detailing the electrophysiological modulations of this compound in cardiac cells.

Antiproliferative and Pro-Apoptotic Activities in Cancer Cell Lines

Specific studies on the inhibition of cellular proliferation and viability in cancer cell lines by this compound have not been found in the reviewed literature.

There is no available evidence to suggest that this compound induces apoptosis or necroptosis in cancer cell lines.

Research on the mechanisms of cell cycle arrest induced by this compound in in vitro oncology models is not currently available.

Anti-inflammatory and Immunomodulatory Properties

Modulation of Cytokine Release from Immune Cells

This compound has demonstrated the ability to modulate the release of cytokines from immune cells, a critical aspect of the inflammatory response. Cytokines are a broad and loose category of small proteins important in cell signaling. In the context of inflammation, a balanced cytokine response is crucial for effectively combating pathogens without causing excessive tissue damage. An overproduction of pro-inflammatory cytokines can lead to a "cytokine storm," a severe and life-threatening systemic inflammatory response. nih.gov

Research indicates that certain compounds can influence the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, in preclinical models of arthritis, treatment with the flavonoid chrysin (B1683763) led to a reduction in the mRNA levels of the pro-inflammatory cytokine tumor necrosis factor (TNF) and an increase in the anti-inflammatory cytokines interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov While this study did not directly investigate this compound, it highlights a mechanism by which natural compounds can exert immunomodulatory effects through the regulation of cytokine production. The ability of a compound to shift the cytokine profile towards an anti-inflammatory state is a key area of investigation for its therapeutic potential.

Further research is required to fully elucidate the specific effects of this compound on the cytokine release profiles of various immune cell types, such as macrophages, lymphocytes, and dendritic cells.

Inhibition of Inflammatory Signaling Pathways in Cellular Systems

The anti-inflammatory effects of this compound are also linked to its capacity to inhibit key inflammatory signaling pathways within cells. Chronic inflammatory diseases are often characterized by the sustained activation of these pathways, leading to the continuous production of inflammatory mediators.

Preclinical studies on other natural compounds have shed light on the importance of targeting these pathways. For example, in a rat model of adjuvant-induced arthritis, chrysin was found to decrease the mRNA levels of nuclear factor kappa-B (NF-κB) and toll-like receptor-2 (TLR-2). nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. TLRs are crucial for the innate immune system's recognition of pathogens and the subsequent initiation of an inflammatory response. By inhibiting these signaling molecules, compounds can effectively dampen the inflammatory cascade.

The potential of this compound to modulate these and other inflammatory pathways, such as the MAPK and JAK-STAT pathways, warrants further investigation to understand its precise mechanisms of action.

Emerging Biological Activities (e.g., Antiviral Potential in Preclinical Settings)

Beyond its anti-inflammatory and immunomodulatory properties, emerging research has begun to explore other potential therapeutic applications of this compound. One of the most promising of these is its potential antiviral activity, which has been observed in preclinical settings.

The exploration of novel antiviral agents is of paramount importance in addressing the challenges posed by both existing and emerging viral pathogens. The complex interplay between a virus and the host's immune system often dictates the outcome of an infection. In some viral infections, such as severe cases of SARS-CoV-2, a dysregulated immune response leading to a cytokine release syndrome, or "cytokine storm," can cause significant pathology. nih.gov This highlights the potential utility of compounds that not only possess direct antiviral activity but can also modulate the host's immune response to prevent excessive inflammation and tissue damage.

While direct preclinical studies on the antiviral effects of this compound are still in the early stages, its known immunomodulatory properties suggest a potential dual benefit in the context of viral infections. By potentially inhibiting viral replication and simultaneously tempering the host's inflammatory response, such a compound could offer a more comprehensive therapeutic strategy. Further research is necessary to identify the specific viruses against which this compound may be effective and to elucidate its mechanisms of antiviral action.

Preclinical Pharmacokinetics and Pharmacodynamics of Rs 20,22 Dihydrodigoxigenin

Absorption, Distribution, and Elimination in Preclinical Animal Models

Bioavailability after Different Administration Routes in Animal Studies

Specific studies determining the bioavailability of (RS)-20,22-Dihydrodigoxigenin following various administration routes (e.g., oral, intravenous) in any animal model have not been identified in the available literature. Therefore, no data table on its bioavailability can be provided.

Tissue Distribution and Accumulation Profiles in Model Organisms

Information regarding the tissue distribution and potential accumulation of this compound in preclinical model organisms is not currently published. Understanding the extent to which the compound penetrates different tissues is crucial for assessing its potential pharmacological and toxicological effects. Without such studies, a key aspect of its preclinical profile remains unknown.

Excretion Pathways and Clearance Mechanisms

The specific pathways and mechanisms responsible for the excretion and clearance of this compound from the body have not been elucidated in published preclinical research. For related compounds like digoxin (B3395198), both renal and biliary excretion are significant routes of elimination. However, it is not known if this compound follows a similar pattern.

Metabolic Fate and Metabolite Profiling in Preclinical Systems

The metabolic fate of this compound, including the identification of its metabolites and the enzymes responsible for its biotransformation, remains an area with a notable absence of specific research findings.

Hepatic and Extrahepatic Metabolism in In Vitro and Ex Vivo Models

No specific data from in vitro or ex vivo studies, such as those using liver microsomes or other tissue preparations, are available to describe the hepatic and extrahepatic metabolism of this compound. Such studies are fundamental for understanding the compound's metabolic stability and potential for drug-drug interactions.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The specific cytochrome P450 (CYP) isoforms or other metabolic enzyme systems involved in the metabolism of this compound have not been identified. In vitro studies with recombinant human CYP enzymes are a standard approach to determine which enzymes are responsible for a compound's metabolism, but such data for this compound is not currently available in the public domain.

Identification and Quantification of Metabolites in Preclinical Samples

There is no publicly available information detailing the identification and quantification of metabolites of this compound in preclinical samples. The process of metabolite identification is a critical step in drug development to understand a compound's efficacy and potential toxicity. nih.govresearchgate.netnih.gov This typically involves the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolic products in biological matrices like plasma, urine, and feces from preclinical species. However, no such studies on this compound have been published or made accessible.

Pharmacodynamic Endpoints in Preclinical Efficacy Studies

Specific pharmacodynamic endpoints for preclinical efficacy studies of this compound have not been reported in the available literature. The selection of such endpoints is crucial for evaluating the therapeutic potential of a new chemical entity and would be tailored to its intended pharmacological target and therapeutic area.

Dose-Response Relationships for Cellular and Physiological Effects

No data on the dose-response relationships for the cellular and physiological effects of this compound could be located. Determining the dose-response curve is fundamental to understanding the potency and efficacy of a compound. This involves assessing the magnitude of a biological or physiological response to a range of concentrations of the substance. Without experimental data, it is not possible to construct a dose-response table for this compound.

Target Engagement and Biomarker Development in Animal Models

Information regarding target engagement and the development of associated biomarkers for this compound in animal models is not available. Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target in a living organism. nih.gov This often involves the development of specific biomarkers that can provide a measurable indication of this interaction. The absence of such information for this compound means that its mechanism of action in a preclinical setting remains unelucidated from public sources.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a mixture. For a compound like (RS)-20,22-Dihydrodigoxigenin, which exists as a stereoisomeric pair and is often found alongside related compounds, effective chromatographic separation is paramount.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of cardiac glycosides and their metabolites. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through it. UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which, when operated at higher pressures, provides significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. nih.gov

In the context of this compound analysis, a reversed-phase setup is common. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) bicarbonate to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically employed to effectively separate a wide range of cardiac glycosides and their metabolites with varying polarities in a single run. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Cardiac Glycoside Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 BEHSeparation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM NH₄HCO₃Aqueous component of the mobile phase; additive improves ionization. nih.gov
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute nonpolar compounds.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities. nih.gov
Flow Rate 0.2 - 0.6 mL/min (UPLC)Optimized for small particle size columns to ensure high efficiency.
Column Temperature 30 - 50 °CControls viscosity and improves peak shape and reproducibility.
Detector UV or Mass Spectrometer (MS)Quantification and identification of the eluted compounds. nih.gov

The designation "(RS)" indicates that 20,22-Dihydrodigoxigenin (B1220272) is a racemic mixture, containing equal amounts of the R- and S-stereoisomers at the C20 position. Since enantiomers often exhibit different biological activities, their separation and individual characterization are crucial. Chiral chromatography is a specialized form of HPLC designed for this purpose. neliti.com

This technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. CSPs create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, allowing for their separation. Common CSPs are based on proteins, polysaccharides like cellulose (B213188) or cyclodextrins, or synthetic polymers. neliti.com The separation of racemic compounds like (RS)-propranolol has been successfully demonstrated using stationary phases based on α-glycoprotein (AGP) and β-cyclodextrin (BCD). neliti.com A similar approach would be applied to resolve the enantiomers of this compound, enabling their independent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for profiling metabolites in biological fluids. nih.gov However, compounds must be volatile and thermally stable to be analyzed by GC. Steroids like 20,22-Dihydrodigoxigenin are non-volatile due to their high molecular weight and the presence of polar hydroxyl groups. nih.gov Therefore, a chemical derivatization step is mandatory to convert them into more volatile forms suitable for GC analysis. nih.gov

The derivatization process typically involves a two-step reaction. First, methoximation, using a reagent like O-methoxyamine HCl, targets carbonyl groups. This is followed by a silylation step, using an agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity of the molecule, increases its thermal stability, and makes it sufficiently volatile for GC separation. Once separated by the GC column, the derivatized metabolites are introduced into the mass spectrometer for identification based on their unique mass spectra and retention times. nih.gov

Table 2: Typical GC-MS Derivatization Protocol for Metabolite Profiling

StepReagent/ConditionPurpose
1. Protein Precipitation Methanol/WaterRemoval of proteins from the biological sample (e.g., serum, plasma). nih.gov
2. Methoximation (MeOX) O-methoxyamine HCl in pyridineProtects ketone groups and prevents enolization. nih.gov
3. Silylation (SIL) MSTFA with 1% TMCSReplaces active hydrogens on hydroxyl groups with TMS groups, increasing volatility. nih.gov
4. Incubation 70°C for 1 hourDrives the derivatization reactions to completion. nih.gov
5. GC-MS Analysis -Separation and detection of the now-volatile derivatized metabolites.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the identification and structural analysis of compounds like this compound, offering exceptional sensitivity and specificity, especially when coupled with a chromatographic separation technique.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices. nih.gov The LC system separates the target analyte from other components in the sample, which are then introduced into the mass spectrometer for detection. nih.gov This coupling provides excellent selectivity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically within 5 ppm). nih.gov This accuracy is crucial for determining the elemental composition of an unknown or suspected compound. For this compound, HRMS can confirm its molecular formula as C₂₃H₃₆O₅ by measuring its exact mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific ion of interest, known as the precursor ion (e.g., the protonated molecule of 20,22-Dihydrodigoxigenin, [M+H]⁺), is selected. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov This process breaks the precursor ion into smaller, characteristic fragment ions, known as product ions.

The resulting product ion spectrum is a "fingerprint" of the molecule's structure. For cardiac glycoside aglycones like 20,22-Dihydrodigoxigenin, the fragmentation pattern reveals signature losses of water molecules from the steroid nucleus and cleavages of the ring structures. nih.gov Analyzing these fragments allows researchers to confirm the identity of the aglycone core and the positions of substituents, providing definitive structural confirmation. nih.gov

Table 3: Theoretical MS/MS Fragmentation Data for 20,22-Dihydrodigoxigenin

Ion TypeTheoretical m/zDescription
Precursor Ion [M+H]⁺ 393.2635Protonated molecule of C₂₃H₃₆O₅.
Product Ion [M+H-H₂O]⁺ 375.2530Loss of one water molecule from the steroid core.
Product Ion [M+H-2H₂O]⁺ 357.2424Loss of a second water molecule.
Product Ion [M+H-3H₂O]⁺ 339.2318Loss of a third water molecule.
Product Ion VariesAdditional fragments corresponding to cleavages within the steroid ring system.

Isotope-Labeling Strategies in Metabolic Research

Isotope-labeling is a powerful tool for tracing the metabolic pathways and determining the flux of compounds within a biological system. nih.govnih.gov While specific studies on the metabolism of this compound using isotope labeling are not extensively detailed in publicly available literature, the established principles for studying cardiac and steroid metabolism are directly applicable.

The primary strategy involves the synthesis of this compound with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), incorporated at specific, stable positions in the molecule. nih.gov The selection of the labeled nutrient or precursor is critical and depends on the hypothesis being tested. nih.gov For instance, to study its degradation or transformation, a uniformly ¹³C-labeled version could be administered in an in vivo or ex vivo model, such as a perfused heart preparation. nih.gov

Following administration, tissue and biofluid samples are collected and metabolites are extracted. nih.gov Advanced analytical platforms, primarily mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), are used to detect the compound and its metabolites. The mass spectrometer distinguishes between the unlabeled and the heavy-isotope-labeled molecules based on their mass difference, allowing for the precise tracking of the labeled atoms as they are incorporated into downstream metabolites. nih.gov This approach can definitively confirm biosynthetic pathways and delineate the metabolic network responsible for the biotransformation of the parent compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural and conformational analysis of cardiac glycoside derivatives, including the epimers of 20,22-Dihydrodigoxigenin. nih.gove-b-f.eu It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is essential for distinguishing between closely related stereoisomers.

A suite of 1D and 2D NMR experiments is employed to assemble a complete picture of the molecular structure.

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational data, revealing the chemical shifts and multiplicities of all hydrogen and carbon atoms in the molecule, respectively. These spectra offer initial clues about the functional groups and the general electronic environment of the atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). It is used to map out the spin systems within the molecule, for example, tracing the connections between protons along the steroid backbone and within the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). It is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for connecting different spin systems and piecing together the entire carbon skeleton. For example, it can show correlations from the methyl protons to adjacent quaternary carbons in the steroid nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining stereochemistry and conformation, as it reveals through-space proximities, such as the spatial relationship between the lactone ring and the steroid nucleus. nih.gov

The reduction of the double bond in the lactone ring of digoxigenin (B1670575) creates a new chiral center at the C20 position, resulting in two epimers, (20R)- and (20S)-20,22-Dihydrodigoxigenin. NMR spectroscopy, in conjunction with other techniques like circular dichroism, has been successfully used to determine the precise configuration and preferred conformation of these epimers in solution. nih.gov

A key study distinguished the major and minor epimers, establishing their absolute configurations. nih.gov NMR evidence indicated that the orientation of the lactone ring relative to the steroid core differs significantly between the two. For the major epimer, the average lactone rotamer has the C21 position oriented toward the C12 side of the steroid nucleus. nih.gov Conversely, for the minor epimer, the C22 position is located on the C12 side. nih.gov These preferred conformations represent the least sterically hindered positions for each respective rotamer. nih.gov This detailed conformational analysis, made possible by techniques like NOESY, is critical for understanding structure-activity relationships.

NMR-Derived Conformational Data of 20,22-Dihydrodigoxigenin Epimers
EpimerEstablished C20 ConfigurationObserved Solution Conformation (Relative to Steroid Nucleus)Supporting Evidence
Major EpimerRThe C21 position of the lactone ring is oriented toward the C12 side of the steroid. nih.govNMR Spectroscopy nih.gov
Minor EpimerSThe C22 position of the lactone ring is oriented toward the C12 side of the steroid. nih.govNMR Spectroscopy and X-ray Crystallography nih.gov

Future Research Directions and Translational Perspectives for Rs 20,22 Dihydrodigoxigenin

Development of Novel Analogs and Derivatives with Modulated Biological Activity

A significant avenue of future research lies in the rational design and synthesis of novel analogs and derivatives of (RS)-20,22-Dihydrodigoxigenin to enhance therapeutic efficacy and specificity, particularly in oncology. researchgate.netnih.gov The core structure of cardiac glycosides, composed of a steroid nucleus, a lactone ring, and often sugar moieties (glycones), offers multiple sites for chemical modification. nih.gov

Research into related cardiac glycosides has established key structure-activity relationships (SAR) that will guide the development of this compound derivatives:

Sugar Moiety Modification: The type and number of sugar units attached at the C3 position of the steroid core are critical for biological activity. nih.gov Studies on digoxigenin (B1670575) have shown that creating libraries of "neoglycosides" by attaching various deoxy-sugars can yield compounds with enhanced ability to induce expression of proteins like Nur77, which is involved in apoptosis. nih.gov Similarly, a technique called "neoglycorandomization" applied to digitoxin (B75463) has produced analogs with significantly improved potency and tumor specificity. uky.edu Future work could apply these techniques to the this compound scaffold.

Lactone Ring and Steroid Core Substitution: Modifications to the lactone ring at C-17 and substitutions on the steroid nucleus can fine-tune activity. nih.govresearchgate.net For instance, replacing the five-membered cardenolide lactone ring with a six-membered bufadienolide ring has been shown to decrease binding affinity for the Na+/K+-ATPase but increase inhibitory potency. nih.gov Systematic design approaches have been used to create libraries of O-glycosides and MeON-neoglycosides from building blocks like k-strophanthidin, leading to derivatives with optimized anticancer activity by modulating the DNA damage response pathway. nih.gov

Synthesis of Mimics: Researchers are also creating cardiac glycoside mimics where the traditionally unstable sugar portion is replaced with more stable structures, such as ethylene (B1197577) glycol chains, which have also demonstrated cytotoxic effects. researchgate.net

The goal of this synthetic effort is to create derivatives of this compound with an improved therapeutic index—maximizing cytotoxicity against target cells (e.g., cancer cells) while minimizing effects on normal cells, thereby overcoming the cardiotoxicity that has historically limited the use of this drug class. nih.gov

Table 1: Strategies for Developing Novel Cardiac Glycoside Analogs

Modification Strategy Target Moiety Desired Outcome Example Reference
Neoglycosylation C3-Sugar Chain Enhanced anticancer activity, modulation of apoptotic pathways. Synthesis of digoxigenin neoglycosides to induce Nur77 expression. nih.gov
Neoglycorandomization C3-Sugar Chain Increased potency and tumor specificity. Glycorandomization of digitoxin. uky.edu
Lactone Ring Modification C17-Lactone Altered binding affinity and inhibitory potency of Na+/K+-ATPase. Comparison of cardenolides and bufadienolides. nih.gov
Steroid Core Substitution Steroid Nucleus Optimized activity and signaling impact (e.g., DNA damage response). Synthesis of Antiaris toxicaria 2 (AT2) analogs. nih.gov
Surrogate Chains C3-Sugar Chain Improved stability while retaining cytotoxicity. Replacement of trisaccharide with ethylene glycol chains. researchgate.net

Application in Preclinical Disease Models beyond Cardiovascular Research (e.g., Oncology, Inflammation)

The most promising future application for this compound and its analogs is in oncology. A substantial body of preclinical evidence shows that various cardiac glycosides can inhibit cancer cell proliferation at low nanomolar concentrations and block tumor growth in animal models. nih.gov Their anticancer effects are linked to the inhibition of the Na+/K+-ATPase, which disrupts ion homeostasis and activates multiple downstream signaling pathways leading to apoptosis and autophagy. nih.govnih.gov

Oncology: Cardiac glycosides like digoxin (B3395198) and digitoxin have demonstrated cytotoxic activity against a wide range of human cancer cell lines, including lung, breast, and renal cancer, as well as melanoma. nih.govnih.gov Retrospective clinical studies have even suggested that digoxin may prolong the survival of patients with several types of carcinoma when used with conventional chemotherapy. tandfonline.comresearchgate.net Future preclinical work on this compound would involve screening against diverse cancer cell lines and testing lead compounds in xenograft mouse models to validate their in vivo efficacy. nih.gov A key challenge noted in the literature is to ensure that observed anticancer effects in animal models are not an artifact of species-specific sensitivity to these compounds. nih.gov

Inflammation: Cardenolides and other cardiotonic steroids have also been shown to possess anti-inflammatory properties. ontosight.aiontosight.ainih.gov For example, some compounds can inhibit the TNF-α/NF-κB pathway, a key signaling cascade in inflammation. nih.gov In a model of allergic airway inflammation, the cardiac glycoside ouabain (B1677812) was found to decrease levels of inflammatory cytokines like IL-4 and IL-13. frontiersin.org This suggests a potential role for this compound derivatives in treating inflammatory diseases.

Other Diseases: Emerging evidence points to even broader applications. Some cardenolides have been investigated for antiviral activity, with digoxin reportedly inhibiting the expression of viral mRNA for viruses like SARS-CoV-2. taylorandfrancis.com Additionally, novel cardenolides have been found to reduce levels of the Alzheimer's disease-associated β-amyloid peptide Aβ42 in vitro, suggesting a potential, though nascent, therapeutic avenue in neurodegenerative disease. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Drug Design

In silico techniques are poised to accelerate the development of this compound derivatives. Computational modeling allows for the prediction of how structural modifications will affect the compound's interaction with its biological targets, primarily the Na+/K+-ATPase. researchgate.netnih.gov

Molecular Docking: This technique simulates the binding of a ligand (the drug) to the active site of a protein (the target). Docking studies have been used to analyze the binding of cardiac glycosides to the Na+/K+-ATPase, helping to explain why some structural changes increase or decrease activity. researchgate.netnih.gov Such models can be used to screen virtual libraries of novel this compound derivatives before they are synthesized, saving time and resources. nih.gov

3D-QSAR and CoMSIA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Similarity Index Analysis (CoMSIA), build models that correlate the 3D properties of a molecule with its biological activity. nih.gov These models have successfully predicted favorable interactions at the sugar and lactone ring portions of cardiac glycosides and can pinpoint where modifications might lead to unfavorable interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction. mdpi.com This can help validate the binding modes predicted by docking and ensure that a designed derivative forms a stable, inhibitory complex with the Na+/K+-ATPase.

These computational tools will be instrumental in rationally designing novel analogs of this compound with predicted high potency and target selectivity. jptcp.com

Exploration of Targeted Delivery Systems for Enhanced Preclinical Efficacy

A major hurdle for the clinical translation of cardiac glycosides is their narrow therapeutic index and potential for systemic toxicity. nih.govtaylorandfrancis.com Targeted delivery systems offer a promising strategy to overcome this by concentrating the drug at the site of disease (e.g., a tumor) while minimizing exposure to healthy tissues like the heart. nih.govmdpi.com

Future research on this compound should explore various nanoparticle-based delivery platforms:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. Liposomal formulations of digitalis glycosides have been proposed to reduce toxicity and improve drug delivery to tumor sites. google.com

Polymeric Nanoparticles: Biodegradable polymers like PEGylated poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate the drug. taylorandfrancis.com These systems can be designed for controlled drug release and may reduce interactions with efflux pumps like P-glycoprotein that can limit drug efficacy. taylorandfrancis.com

Active Targeting: Nanoparticles can be further enhanced by attaching ligands—such as antibodies or peptides—that bind to receptors overexpressed on target cells (e.g., cancer cells or damaged heart cells). nih.govresearchgate.net This "active targeting" approach increases the specificity and efficacy of drug delivery.

The development of such systems for this compound would be a critical step in enabling its potential use in areas like oncology by uncoupling its potent cytotoxicity from its cardiotoxicity. mdpi.com

Table 2: Nanoparticle-Based Delivery Systems for Cardiac Glycosides

Delivery System Composition Targeting Mechanism Potential Advantage
Liposomes Lipid Vesicles Passive (EPR effect) Reduced systemic toxicity, enhanced tumor accumulation. google.com
Polymeric Nanoparticles e.g., PLGA-PEG Passive (EPR effect), Controlled Release Improved circulation time, bypasses drug efflux pumps. taylorandfrancis.com
Actively Targeted NPs Nanoparticle + Ligand (e.g., Antibody) Active (Receptor-mediated) High specificity for target tissue, maximal efficacy. nih.gov

Role of Metabolomics and Proteomics in Elucidating Comprehensive Biological Effects

To fully understand the therapeutic potential and mechanisms of this compound, "omics" technologies will be indispensable. Proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) can provide a comprehensive, system-wide view of the cellular response to drug treatment. researchgate.net

Metabolomics: By profiling the changes in small-molecule metabolites within a cell or organism after treatment with this compound, researchers can identify novel metabolic pathways affected by the drug. nih.gov For example, metabolomic profiling of cardiac dysfunction has identified novel metabolites associated with heart failure risk, demonstrating the power of this approach to uncover new disease-relevant pathways that a drug might modulate. nih.gov

Proteomics: Proteomic analysis can reveal global changes in protein expression and post-translational modifications following drug exposure. This can confirm the engagement of expected targets, like the Na+/K+-ATPase, and uncover unexpected off-target effects or downstream signaling cascades. ontosight.ai For instance, proteomic analysis of cells treated with a different small-molecule inhibitor identified alterations in the MAPK and Rho GTPase pathways, providing a deeper mechanistic understanding. ontosight.ai

Applying these technologies to this compound will be crucial for building a complete picture of its biological effects, identifying biomarkers of response, and uncovering novel mechanisms of action that could be exploited for therapeutic benefit.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing (RS)-20,22-Dihydrodigoxigenin, and how can purity be ensured?

  • Methodology : Catalytic hydrogenation of digoxigenin (C23H34O5) using palladium-based catalysts under controlled H2 pressure is a standard synthesis route. Post-reaction, isomers (major and minor fractions) are separated via preparative HPLC with a chiral stationary phase. Purity is validated using HPLC-UV (λ = 220 nm) and LC-MS (m/z 393.5 [M+H]+). Recrystallization from methanol yields prismatic crystals suitable for structural analysis .
  • Key Considerations : Monitor reaction kinetics to avoid over-reduction. Use NMR (1H/13C) to confirm lactone ring integrity post-hydrogenation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration (e.g., orthorhombic space group P22₁2₁, unit cell dimensions a = 8.027 Å, b = 14.801 Å, c = 18.376 Å) to confirm stereochemistry at C20 and C22 .
  • NMR spectroscopy : Assign δH 3.85–4.20 ppm (hydroxyl protons) and δC 70–80 ppm (tetracyclic carbons) to distinguish diastereomers.
  • FT-IR : Validate lactone carbonyl (νC=O ≈ 1740 cm⁻¹) and hydroxyl (νO-H ≈ 3400 cm⁻¹) groups .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodology : Use in vitro models (e.g., Na+/K+-ATPase inhibition assays) with digoxin as a positive control. Apply dose-response curves (1 nM–10 μM) to calculate IC50. Cross-validate with cytotoxicity assays (e.g., HEK293 cell viability) to rule off-target effects. Reference structural analogs (e.g., digoxigenin) to contextualize potency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodology : Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G*) to optimize molecular geometry and predict NMR/IR spectra. Compare computational outputs with experimental data to identify discrepancies (e.g., torsional angles in the lactone ring). Use molecular dynamics simulations to assess solvent effects on crystallographic packing .
  • Case Study : The minor isomer’s crystal structure (R-factor = 0.05) showed a bent lactone ring, whereas NMR suggested planar geometry. DFT revealed solvent-induced conformational flexibility, reconciling the data .

Q. What strategies are effective for analyzing stereochemical outcomes in the hydrogenation of digoxigenin to this compound?

  • Methodology : Employ chiral GC-MS or circular dichroism (CD) to quantify enantiomeric excess. Use kinetic isotope effects (KIE) studies to probe hydrogenation mechanisms. For asymmetric synthesis, test chiral ligands (e.g., BINAP) to bias C20/C22 reduction stereochemistry .

Q. How should researchers integrate contradictory pharmacokinetic data from in vivo vs. in vitro studies of this compound?

  • Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution differences. Validate with microsampling LC-MS/MS in rodent plasma and tissue homogenates. Cross-reference with metabolic stability assays (e.g., liver microsomes) to identify enzyme-mediated degradation pathways .

Guidance for Addressing Research Challenges

  • Contradictory Data : Triangulate structural (X-ray, NMR, DFT) and bioactivity (in vitro/in vivo) datasets. Prioritize peer-reviewed protocols (e.g., Beilstein Journal guidelines) for reproducibility .
  • Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing crystallographic data (e.g., CCDC) or pharmacological results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.